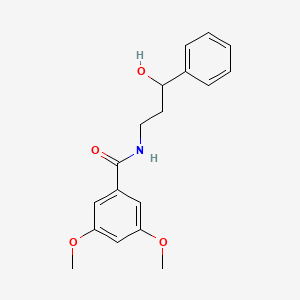

N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-22-15-10-14(11-16(12-15)23-2)18(21)19-9-8-17(20)13-6-4-3-5-7-13/h3-7,10-12,17,20H,8-9H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZBMARFOPMGIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCCC(C2=CC=CC=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 3-hydroxy-3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs

| Compound Name | Core Structure | Aromatic Substituents | N-Substituent | Functional Groups |

|---|---|---|---|---|

| N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide | Benzamide | 3,5-dimethoxy | 3-hydroxy-3-phenylpropyl | Amide, methoxy, hydroxy |

| N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide | 3-methyl | 2-hydroxy-1,1-dimethylethyl | Amide, hydroxy, tertiary alkyl |

| [18F]fallypride | Benzamide | 3-fluoropropyl | Allyl-pyrrolidinylmethyl | Amide, fluorine, methoxy |

| 2-(4-hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide | Acetamide | 4-hydroxyphenyl, phenyl | 3-phenylpropyl | Amide, hydroxy, alkyl |

| 3,5-dimethoxy-N-(1-methylpyrazol-3-yl)benzamide | Benzamide | 3,5-dimethoxy | 1-methylpyrazol-3-yl | Amide, methoxy, heterocyclic |

Key Observations :

- Core Structure : The target compound shares a benzamide core with [18F]fallypride and 3,5-dimethoxy-N-(1-methylpyrazol-3-yl)benzamide, but differs from the acetamide-based compound 30005 .

- N-Substituent : The 3-hydroxy-3-phenylpropyl group introduces both aromatic (phenyl) and polar (hydroxy) functionalities, contrasting with the heterocyclic (pyrazolyl) or fluorinated groups in other analogs .

Key Observations :

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a unique chemical structure that contributes to its biological activity. The presence of the hydroxy group allows for hydrogen bonding, while the dimethoxy groups enhance lipophilicity and potentially increase membrane permeability. The phenylpropyl moiety is crucial for interacting with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, making it a candidate for anticancer applications.

- Receptor Modulation : It is believed to interact with sigma receptors, which are implicated in various cellular processes including apoptosis and metabolic regulation .

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound. Experimental results indicate:

- In vitro Studies : Research has shown that the compound can induce apoptosis in cancer cell lines by modulating key signaling pathways such as PI3K/Akt.

- In vivo Studies : Animal models treated with this compound demonstrated significant tumor growth inhibition compared to controls, suggesting its efficacy as an anticancer agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Bacterial Inhibition : Preliminary tests indicate that this compound exhibits activity against various bacterial strains, including multidrug-resistant pathogens.

- Mechanism of Action : The antimicrobial effects may be linked to disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A study conducted on human melanoma cells (A375M) revealed that treatment with this compound resulted in:

| Treatment | Tumor Growth Reduction (%) | Mechanism |

|---|---|---|

| Control | 0 | - |

| Compound | 70 | Apoptosis induction via PI3K/Akt pathway |

This indicates a strong potential for this compound in melanoma therapy.

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial efficacy against Staphylococcus aureus, the results were as follows:

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 10 | 15 |

| 50 | 25 |

| 100 | 35 |

These findings suggest that higher concentrations significantly enhance antimicrobial activity.

Q & A

Q. Q1. What are the established synthetic routes for preparing N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis : The compound can be synthesized via acylation of 3,5-dimethoxybenzamide with a substituted propyl precursor. For analogs, Grignard reactions (e.g., alkylation of 3,5-dimethoxybenzamide using propylmagnesium bromide in refluxing ethyl ether) are effective, yielding ~80–85% under nitrogen .

- Optimization : Use anhydrous solvents (e.g., THF or ether) and catalytic iodine to enhance reactivity. Monitor progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water) to achieve >98% purity .

Q. Q2. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is achievable with retention times consistent with dimethoxybenzamide analogs .

- Structural Confirmation :

Advanced Structural and Functional Analysis

Q. Q3. How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes or receptors). Focus on the dimethoxybenzamide core’s hydrogen-bonding capacity and the hydroxypropyl chain’s steric effects .

- QSAR : Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with bioactivity using descriptors like logP (predicted ~1.5–2.0) and polar surface area (~60–80 Ų) .

Q. Q4. What experimental strategies resolve contradictions in solubility and stability data for this compound?

Methodological Answer:

- Solubility : Perform pH-dependent studies (e.g., 0.1 M HCl to pH 7.4 PBS). Dimethoxybenzamides show improved solubility in DMSO (>50 mg/mL) but limited aqueous solubility (<1 mg/mL), requiring co-solvents (e.g., cyclodextrins) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of the amide bond or oxidation of the hydroxypropyl group .

Biological Activity and Mechanistic Studies

Q. Q5. What in vitro assays are suitable for evaluating the compound’s potential pharmacological activity?

Methodological Answer:

- Enzyme Inhibition : Screen against targets like acetylcholinesterase (Ellman’s assay) or kinases (ADP-Glo™), using 3,5-dimethoxybenzamide analogs as positive controls .

- Cellular Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM. Compare with structural analogs (e.g., Remoxipride derivatives) .

Q. Q6. How can researchers validate hypothesized metabolic pathways for this compound?

Methodological Answer:

- In Vitro Metabolism : Use liver microsomes (human or rodent) with NADPH cofactor. Identify metabolites via LC-MS/MS, focusing on O-demethylation of methoxy groups or hydroxylation of the phenylpropyl chain .

- In Silico Prediction : Tools like MetaSite predict phase I/II metabolites, prioritizing CYP3A4 and UGT1A1 interactions .

Reproducibility and Data Validation

Q. Q7. What steps ensure reproducibility in synthesizing and testing this compound across labs?

Methodological Answer:

- SOPs : Document reaction parameters (e.g., solvent purity, inert atmosphere) and purification steps (e.g., column chromatography gradients).

- Reference Standards : Use commercially available 3,5-dimethoxybenzamide (CAS 17213-58-0) for NMR/MS calibration .

- Inter-lab Validation : Share representative spectra (NMR, HPLC) via platforms like Zenodo or Figshare for cross-validation .

Stability and Storage Considerations

Q. Q8. What storage conditions maximize the compound’s shelf life?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the amide bond, which degrades purity by ~5% over 6 months at 25°C .

Advanced Analytical Techniques

Q. Q9. How can X-ray crystallography elucidate the compound’s solid-state conformation?

Methodological Answer:

- Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water). Analogous dimethoxybenzamides form monoclinic crystals (space group P2₁/c) with hydrogen-bonded dimers .

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 293 K. Refinement with SHELXL yields R-factors <0.05 for high-confidence structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.